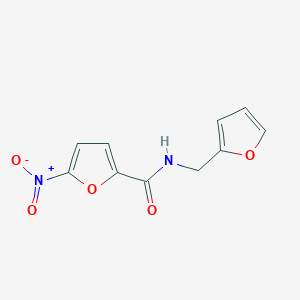

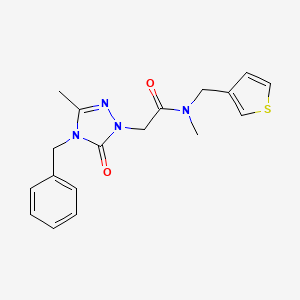

![molecular formula C21H20N4O2 B5553980 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction The compound of interest is a derivative belonging to a larger family of compounds known for their potential biological activities. It incorporates structural elements from both pyrazole and indole families, which are known to impart significant medicinal properties to molecules.

Synthesis Analysis Synthesis of similar compounds typically involves multi-step organic reactions. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a pyrazole derivative through regiospecific reactions, confirmed by X-ray analysis, which might be akin to the synthesis pathway of the target compound (Kumarasinghe et al., 2009).

Molecular Structure Analysis The molecular structure of related compounds has been characterized through various spectroscopic techniques. Kumara et al. (2018) provide insights into the three-dimensional structure of a novel pyrazole derivative, which could be similar to the target compound, by employing X-ray diffraction studies (Kumara et al., 2018).

Chemical Reactions and Properties Chemical reactions involving compounds with pyrazole and indole moieties depend on the functional groups present. The studies do not provide specific reactions for the exact compound but give an understanding of typical reactivities such as nucleophilic substitution or electrophilic addition that could be applied to the synthesis or modification of the target compound.

Physical Properties Analysis Physical properties like solubility, melting point, and thermal stability of related compounds have been analyzed. For example, the thermal stability up to 190°C was reported for a pyrazole derivative by Kumara et al. (2018), which can give an idea about the physical robustness of similar compounds (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis and characterization of compounds related to N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide. For instance, a study detailed the synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methoxyphenyl components, which are structurally related to the compound . These compounds were analyzed using techniques like NMR and MS for structural confirmation (Hassan, Hafez, & Osman, 2014). Another study involved synthesizing and characterizing a novel pyrazole derivative with a methoxyphenyl group, investigating its thermal stability and molecular geometries (Kumara et al., 2018).

Cytotoxic and Anticancer Properties

Several studies have explored the cytotoxic and potential anticancer properties of related pyrazole derivatives. For example, novel pyrazole–indole hybrids were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited notable anticancer activity, with further studies on cell cycle analysis and apoptosis investigation (Hassan et al., 2021). In another study, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and tested for their in vitro cytotoxic activity against human cancer cell lines, showing promising results (Hassan, Hafez, Osman, & Ali, 2015).

Molecular Interaction Studies

Research has also been conducted on the interaction of similar pyrazole derivatives with biological receptors. For instance, the molecular interaction of a cannabinoid receptor antagonist with a pyrazole core was analyzed to understand its binding properties and potential implications in drug development (Shim et al., 2002).

Propiedades

IUPAC Name |

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1-methylindole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-24-9-8-16-6-7-17(10-20(16)24)21(26)22-12-15-13-23-25(14-15)18-4-3-5-19(11-18)27-2/h3-11,13-14H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGJKFQRMIEMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

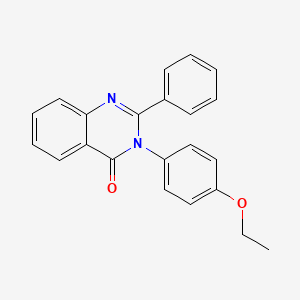

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

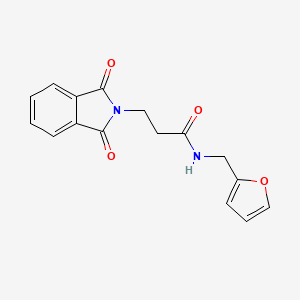

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

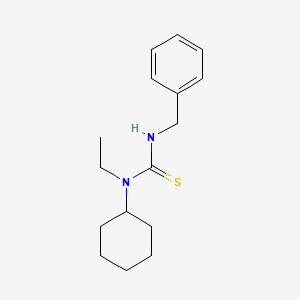

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)